molecular formula C₁₃H₁₃ClN₂ B1144621 Diphenylamine, 5-chloro-2-methylamino CAS No. 68406-48-4

Diphenylamine, 5-chloro-2-methylamino

Cat. No. B1144621
CAS RN: 68406-48-4
M. Wt: 232.71
InChI Key:
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Description

“Diphenylamine, 5-chloro-2-methylamino” is a chemical compound with the molecular formula C₁₃H₁₃ClN₂. It is also known as Methanone, [5-chloro-2-(methylamino)phenyl]phenyl- .


Synthesis Analysis

The synthesis of compounds similar to “Diphenylamine, 5-chloro-2-methylamino” has been reported in scientific literature. For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . This process was based on the structure of the fungicide boscalid .


Molecular Structure Analysis

The molecular structure of “Diphenylamine, 5-chloro-2-methylamino” can be represented by the IUPAC Standard InChI: InChI=1S/C14H12ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 . The molecular weight of the compound is 245.704 .

Safety and Hazards

While specific safety data for “Diphenylamine, 5-chloro-2-methylamino” is not available, it’s important to note that related compounds such as diphenylamine are considered hazardous. They have been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity .

Future Directions

Research into compounds similar to “Diphenylamine, 5-chloro-2-methylamino” suggests potential future directions. For instance, the study of nicotinamide derivatives containing diphenylamine moieties provides important information for further structural optimization . This could lead to the development of more potent fungicides . Additionally, the continuous synthesis of diazepam, a process involving a compound similar to “Diphenylamine, 5-chloro-2-methylamino”, has been explored for its potential to strengthen the resiliency of supply chains for active pharmaceutical ingredients .

properties

IUPAC Name

4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-12-8-7-10(14)9-13(12)16-11-5-3-2-4-6-11/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSSUNICRFFYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-N-methyl-2-N-phenylbenzene-1,2-diamine

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